Pde10-IN-1

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

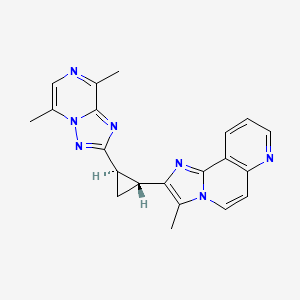

SEP-0372814 是一种化学化合物,以其对磷酸二酯酶 10A (PDE10A) 的抑制作用而闻名。 它的分子式为 C21H19N7,分子量为 369.4 g/mol 。 由于其作为 PDE10A 抑制剂的高度特异性和效力,这种化合物主要用于科学研究 。

科学研究应用

SEP-0372814 有几个科学研究应用:

化学: 用作研究磷酸二酯酶 10A 抑制的工具化合物。

生物学: 研究其对涉及环状核苷酸的细胞信号通路的影响。

医学: 由于其在调节神经递质信号传导中的作用,探索其在神经系统疾病中的潜在治疗应用。

作用机制

SEP-0372814 通过抑制磷酸二酯酶 10A 发挥其作用,磷酸二酯酶 10A 是一种水解环腺苷酸 (cAMP) 和环鸟苷酸 (cGMP) 的酶。通过抑制 PDE10A,SEP-0372814 提高了 cAMP 和 cGMP 的水平,从而导致通过这些途径的信号传导增强。 环状核苷酸信号传导的这种调节对其对神经递质释放和神经元活动的影响至关重要 。

生化分析

Biochemical Properties

Pde10-IN-1 interacts with the PDE10A enzyme, which is encoded by one gene that gives rise to at least two different isoforms in humans: the soluble PDE10A1 and the membrane-associated PDE10A2 . The PDE10A enzyme is considered a key player in many signal transduction pathways, controlling the intracellular levels of cGMP and cAMP . This compound, as an inhibitor, can modulate these biochemical reactions by preventing the degradation of these second messengers .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to decrease ovarian cancer cell growth and induce cell cycle arrest and apoptosis . In neuroinflammation and Parkinson’s disease mouse models, this compound has demonstrated anti-inflammatory and neuroprotective effects . These effects are believed to be influenced by the compound’s impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with the PDE10A enzyme, leading to the inhibition of the enzyme’s activity . This results in an increase in the levels of cAMP and cGMP, second messengers that play crucial roles in various cellular functions . The elevated levels of these second messengers can lead to changes in gene expression and have effects on various cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. For instance, it has been shown to have long-term effects on cellular function in in vitro or in vivo studies

Dosage Effects in Animal Models

The effects of this compound have been studied in animal models, and it has been found that the effects of the compound can vary with different dosages . More detailed studies are needed to understand the threshold effects, as well as any toxic or adverse effects at high doses.

Metabolic Pathways

This compound is involved in the cAMP and cGMP metabolic pathways . It interacts with the PDE10A enzyme, which plays a crucial role in these pathways by controlling the degradation of cAMP and cGMP . The inhibition of PDE10A by this compound can therefore have significant effects on metabolic flux and metabolite levels.

Transport and Distribution

It is known that PDE10A, the target of this compound, is predominantly present in the lung vasculature

Subcellular Localization

The PDE10A enzyme, which this compound targets, has been found in different isoforms in various subcellular locations . Understanding the subcellular localization of this compound and its effects on the activity or function of these isoforms could provide valuable insights into its therapeutic potential.

准备方法

SEP-0372814 的合成涉及多个步骤,从核心结构的制备开始,包括连接到三唑并吡嗪部分的环丙基。合成路线通常包括:

步骤 1: 通过环化反应形成三唑并吡嗪核心。

步骤 2: 通过环丙烷化反应引入环丙基。

步骤 3: 最后修饰以引入咪唑并萘啶结构。

SEP-0372814 的工业生产方法尚未得到广泛记录,但它们可能遵循类似的合成路线,并针对大规模生产进行了优化。

化学反应分析

SEP-0372814 经历各种化学反应,包括:

氧化: 在特定条件下,该化合物可以被氧化以形成氧化衍生物。

还原: 还原反应可以修饰三唑并吡嗪核心。

这些反应中常用的试剂包括高锰酸钾等氧化剂、氢化铝锂等还原剂以及用于取代反应的各种亲核试剂。从这些反应中形成的主要产物取决于所用条件和试剂。

相似化合物的比较

SEP-0372814 由于其作为 PDE10A 抑制剂的高度特异性和效力而独一无二。类似的化合物包括:

罂粟碱: 一种非选择性 PDE 抑制剂,对各种 PDE 同种型具有更广泛的作用。

罗利普兰: 一种选择性 PDE4 抑制剂,与 SEP-0372814 相比具有不同的特异性。

西地那非: 一种主要用于其血管扩张作用的 PDE5 抑制剂。

SEP-0372814 由于其对 PDE10A 的选择性而脱颖而出,使其成为研究这种特定酶及其相关通路的宝贵工具。

属性

IUPAC Name |

2-[(1R,2R)-2-(5,8-dimethyl-[1,2,4]triazolo[1,5-a]pyrazin-2-yl)cyclopropyl]-3-methylimidazo[2,1-f][1,6]naphthyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N7/c1-11-10-23-12(2)20-25-19(26-28(11)20)16-9-15(16)18-13(3)27-8-6-17-14(21(27)24-18)5-4-7-22-17/h4-8,10,15-16H,9H2,1-3H3/t15-,16-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLHNYULRKIEGAY-HZPDHXFCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C2=NC(=NN12)C3CC3C4=C(N5C=CC6=C(C5=N4)C=CC=N6)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN=C(C2=NC(=NN12)[C@@H]3C[C@H]3C4=C(N5C=CC6=C(C5=N4)C=CC=N6)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Bromo-2-(trifluoromethyl)imidazo[1,2-b]pyridazine](/img/structure/B592003.png)

![benzyl (3S)-4-[[(3S)-3-benzyl-2-oxopiperidin-3-yl]amino]-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoate](/img/structure/B592013.png)

![6-(Trifluoromethoxy)benzo[d]thiazole](/img/structure/B592020.png)